molecular formula C23H24ClN3O3 B4589098 N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine

Cat. No.: B4589098
M. Wt: 425.9 g/mol
InChI Key: XSXFJBNLABDZAB-UHFFFAOYSA-N
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Description

The compound N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine is a structurally complex molecule characterized by a tricyclic benzo-cyclohepta-pyridine core substituted with a chlorine atom at position 6. A piperidine ring fused via an ylidene linkage at position 11 is further functionalized with a beta-alanine moiety through a carbonyl group. This structure is distinct from related compounds such as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate (SCH-29851), where the beta-alanine is replaced by an ethyl ester group .

Synthetic routes for related tricyclic compounds often involve reductive coupling of ketones (e.g., 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one) with piperidine derivatives under low-valent titanium catalysis, followed by functionalization of the piperidine nitrogen . The beta-alanine moiety is likely introduced via carbamate or amide coupling reactions.

Properties

IUPAC Name

3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c24-18-5-6-19-17(14-18)4-3-16-2-1-10-25-22(16)21(19)15-8-12-27(13-9-15)23(30)26-11-7-20(28)29/h1-2,5-6,10,14H,3-4,7-9,11-13H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXFJBNLABDZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)NCCC(=O)O)C4=C1C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine involves several steps. One common method includes the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with piperidine under controlled conditions to form an intermediate. This intermediate is then reacted with beta-alanine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under strict quality control measures. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of tricyclic benzo-cyclohepta-pyridines with modifications at the pyridine core, piperidine substituents, and terminal functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / Identifier Substituents / Modifications Molecular Formula Molecular Weight (g/mol) Key Properties / Applications References
N-{[4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine - 8-Cl substitution on tricyclic core
- Piperidine ylidene linkage
- Beta-alanine terminal group
C₂₃H₂₃ClN₃O₃* ~448.9 Hypothesized enhanced polarity due to beta-alanine; potential for improved aqueous solubility vs. ester analogs. Biological activity uncharacterized in evidence. N/A
Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate (SCH-29851) - Ethyl ester terminal group C₂₂H₂₃ClN₂O₂ 382.88 Intermediate in antihistamine synthesis (e.g., Loratadine). LogP likely higher than beta-alanine analog due to ester group.
Desloratadine (8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) - Unsubstituted piperidine C₁₉H₁₉ClN₂ 310.8 Active metabolite of Loratadine; non-sedating antihistamine. Improved selectivity for H1 receptors vs. parent compound.
8-Bromo-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one - 8-Br substitution on core
- Ketone at position 11
C₁₄H₁₀BrNO 288.15 Increased steric bulk vs. 8-Cl analog; altered reactivity in nucleophilic substitutions. Used in synthesis of halogenated derivatives.
3-Bromo-substituted pyridyl N-oxide amide (SCH 56580) - 3-Br substitution on pyridine
- N-oxide and amide groups
Not specified Not specified Potent farnesyl-protein transferase (FPT) inhibitor (81% tumor growth reduction in vivo). Demonstrates halogen substitution at position 3 enhances antitumor activity.
4-(3,10-Dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine - 3,10-DiBr and 8-Cl substitutions C₁₉H₁₇Br₂ClN₂ 468.61 Increased halogenation may enhance electrophilicity; uncharacterized bioactivity. Potential use in targeted therapies.

* Calculated based on structural similarity to and .

Key Findings:

Substituent Effects on Bioactivity :

  • Halogen Position : Chlorine at position 8 is common in antihistamines (e.g., Desloratadine) , while bromine at position 3 enhances FPT inhibition .
  • Steric Effects : Bulky groups (e.g., tert-butyl) at position 3 abolish FPT activity, whereas small alkyl groups (e.g., methyl) retain potency .

Terminal Group Modifications :

  • Beta-Alanine vs. Ethyl Ester : The beta-alanine derivative is expected to exhibit higher polarity and aqueous solubility than SCH-29851, which may influence absorption and metabolism .
  • Carboxylate vs. Piperidine : Desloratadine’s unsubstituted piperidine enhances H1 receptor binding vs. carbamate-containing precursors .

Synthetic Utility :

  • The 8-chloro-11-one intermediate (CAS 31251-41-9) is a critical precursor for reductive coupling with piperidine derivatives, enabling scalable synthesis of tricyclic antihistamines .

Biological Activity

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic benefits, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a piperidine moiety and a beta-alanine group. Its molecular formula is C20H24ClN3O2C_{20}H_{24}ClN_3O_2, with a molecular weight of approximately 375.87 g/mol. The presence of the chloro substituent and the bicyclic structure contributes to its biological activity.

Research indicates that compounds structurally similar to this compound may interact with various biological targets:

  • Histamine H1 Receptor Antagonism : Similar compounds have shown affinity for histamine receptors, particularly the H1 subtype. This interaction can lead to antihistaminic effects, which are beneficial in treating allergic reactions and other histamine-mediated conditions .
  • Phospholipase A2 Inhibition : Inhibitors of phospholipase A2 (PLA2) have been identified as critical in managing inflammatory responses. The inhibition of PLA2 can prevent the excessive accumulation of phospholipids in lysosomes, a condition known as phospholipidosis .
  • Cationic Amphiphilic Properties : The compound's amphiphilic nature may allow it to disrupt cellular membranes or alter lipid metabolism, contributing to its therapeutic effects against certain diseases .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds:

Table 1: Summary of Biological Activities

Compound NameActivityReference
DesloratadineH1 receptor antagonist
AmiodaronePLA2 inhibitor
RupatadineLong residence time at H1 receptor

Case Studies

  • Antihistaminic Effects : In clinical trials involving desloratadine, patients exhibited significant improvements in allergy symptoms compared to placebo groups. This suggests that compounds with similar structures may also provide effective relief from allergic responses.
  • Inflammatory Response Modulation : A study assessed the impact of PLA2 inhibitors on inflammatory markers in animal models. Results indicated that these inhibitors could significantly reduce markers associated with inflammation, supporting the therapeutic potential of this compound in inflammatory diseases.
  • Toxicology Studies : Investigations into the toxicity profile of related compounds revealed that while they exhibit potent biological activities, careful consideration must be given to their pharmacokinetics and potential side effects during drug development.

Q & A

Q. Q1. What are the established synthetic routes for preparing the core tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine scaffold, and which intermediates are critical?

Methodological Answer: The core scaffold is synthesized via low-valent titanium-catalyzed reductive coupling between 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one and ethyl 4-oxopiperidine-1-carboxylate. This reaction forms the key intermediate 8-chloroazatadine , which is subsequently functionalized. The use of titanium catalysts ensures efficient cyclization and stereochemical control . Intermediate characterization via 1^1H NMR (e.g., CDCl3_3, 400 MHz) is essential to confirm regioselectivity and purity .

Advanced Synthesis

Q. Q2. How can substituents at the 3-position of the pyridine ring be introduced, and what impact do these modifications have on biological activity?

Methodological Answer: Substituents are introduced via photoredox catalysis or Grignard reactions. For example, ethyl 4-(8-chloro-4-pentyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate is synthesized using n-pentyl Grignard reagents under visible-light irradiation with Ir[dF(CF3_3)ppy]2_2(dtbbpy)PF6_6 as a photocatalyst . Halogen substitutions (Cl, Br, I) at the 3-position enhance farnesyl protein transferase (FPT) inhibition, while bulky groups (e.g., tert-butyl) reduce activity .

Structural Characterization

Q. Q3. Which analytical techniques are recommended for verifying the structure and purity of this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in CDCl3_3 confirm regiochemistry and piperidine conjugation .
  • Chromatography : TLC (petroleum ether/EtOAc = 2:1, Rf_f = 0.3) monitors reaction progress .
  • HPLC : Stability-indicating RP-HPLC methods (e.g., C18 columns with UV detection) identify degradation products under stress conditions .

Pharmacological Activity

Q. Q4. How do structural modifications at the piperidine moiety influence antihistamine activity and selectivity?

Methodological Answer: Replacing the tertiary amine with a carbamate group (e.g., loratadine ) retains H1_1 receptor antagonism while reducing CNS penetration. In vivo studies in guinea pigs and mice demonstrate that the carbamate derivative exhibits potent antihistamine activity (ED50_{50} < 1 mg/kg) without sedation, validated via histamine-induced bronchoconstriction models .

Data Contradiction Analysis

Q. Q5. How can researchers resolve discrepancies in FPT inhibition potency caused by halogen substitutions at the 3-position?

Methodological Answer: Contradictions arise due to steric and electronic effects. For example, 3-bromo and 3-chloro derivatives show comparable IC50_{50} values (~10 nM), while 3-fluoro analogs are less potent (>100 nM). Use 3D-QSAR models (Catalyst software) to correlate substituent hydrophobicity and hydrogen-bonding capacity with activity. Validate predictions via in vitro FPT assays and metabolite profiling (e.g., pyridyl N-oxide derivatives mitigate rapid metabolism) .

Stability and Degradation

Q. Q6. What methodologies are used to assess hydrolytic and oxidative degradation pathways?

Methodological Answer: Stress testing under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–80°C identifies major degradation products. LC-MS/MS characterizes impurities such as 3-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl}-5-methylpyridinium . Forced degradation studies must adhere to ICH Q1A(R2) guidelines.

Biological Evaluation

Q. Q7. What in vivo models are appropriate for evaluating antitumor efficacy of FPT inhibitors derived from this compound?

Methodological Answer:

  • Xenograft Models : Nude mice implanted with Ras-transformed cells (e.g., H-Ras NIH/3T3) are dosed orally (10–50 mg/kg, q.i.d.). Tumor volume reduction (>50%) and pharmacokinetic parameters (AUC, Cmax_{max}) are measured .
  • Metabolite Tracking : Use radiolabeled analogs (e.g., 14^{14}C) to monitor bioavailability and tissue distribution in cynomolgus monkeys .

Computational Modeling

Q. Q8. How can 3D pharmacophore models optimize FPT inhibitor design?

Methodological Answer: Catalyst software generates hypotheses using hydrophobic (4 features) and hydrogen-bond acceptor (1 feature) regions. Database screening identifies novel scaffolds (e.g., dihydrobenzothiophenes) with IC50_{50} < 5 µM. Molecular dynamics simulations refine binding poses in the FPT active site, prioritizing compounds with <1.5 Å RMSD from co-crystallized ligands .

Stereochemical Considerations

Q. Q9. What strategies ensure enantiomeric purity during synthesis, and how is chirality validated?

Methodological Answer: Chiral HPLC (e.g., Chiralpak AD-H columns) resolves racemic mixtures of 11S(-) and 11R(+) enantiomers. Asymmetric synthesis using titanium-mediated reductive coupling achieves >95% ee, confirmed via polarimetry and circular dichroism (CD) spectroscopy .

Mechanistic Studies

Q. Q10. What techniques elucidate the mechanism of FPT inhibition at the molecular level?

Methodological Answer:

  • Enzyme Assays : 3^{3}H-farnesyl incorporation into H-Ras quantifies inhibition (IC50_{50}).
  • Cellular Models : COS cells transfected with H-Ras monitor processing via Western blot (anti-Ras antibodies).
  • X-ray Crystallography : Co-crystallization with FPT (PDB ID: 1TNQ) identifies key interactions (e.g., pyridyl N-oxide hydrogen-bonding to Tyr-361) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine
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N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine

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